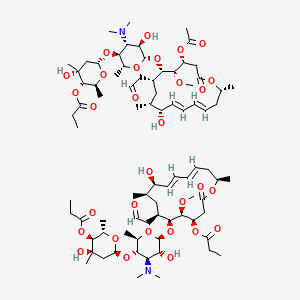

(1S,2R,5S)-(+)-Menthol beta-D-glucuronide

描述

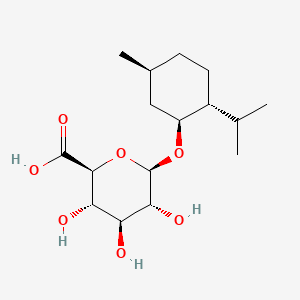

(1S,2R,5S)-(+)-Menthol beta-D-glucuronide, also known as menthol glucuronide, is a water-soluble metabolite of menthol, a natural compound found in various plants, including peppermint and spearmint. Menthol glucuronide is formed by the attachment of a glucuronic acid molecule to the hydroxyl group of menthol, which increases its solubility and facilitates its excretion from the body. Menthol glucuronide has been the subject of scientific research due to its potential applications in medicine and industry.

作用机制

The exact mechanism of action of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide is not fully understood, but it is believed to involve the modulation of ion channels, receptors, and enzymes in the nervous and immune systems. Menthol glucuronide may act as an agonist or antagonist of certain receptors, such as TRPM8, TRPA1, and GPR55, which are involved in pain, temperature, and taste sensation. Menthol glucuronide may also inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

生化和生理效应

Menthol glucuronide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide can induce calcium influx and membrane depolarization in sensory neurons, leading to the sensation of cold or cooling. Menthol glucuronide can also inhibit the release of pro-inflammatory cytokines and chemokines from immune cells, leading to the suppression of inflammation. Menthol glucuronide can also inhibit the proliferation and migration of cancer cells, leading to the inhibition of tumor growth.

实验室实验的优点和局限性

Menthol glucuronide has several advantages for lab experiments, such as its water solubility, stability, and specificity. Menthol glucuronide can be easily synthesized and purified, and its identity and purity can be confirmed by various analytical methods. Menthol glucuronide can also be used as a biomarker for the assessment of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide exposure in humans and animals. However, (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide also has some limitations, such as its low potency, short half-life, and potential interference with other metabolites or drugs. Menthol glucuronide may also require further validation in different experimental models and clinical settings.

未来方向

Menthol glucuronide has several potential future directions for scientific research, such as:

1. Development of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide-based diagnostic and therapeutic tools for pain, inflammation, and cancer.

2. Investigation of the pharmacokinetics and pharmacodynamics of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide in different animal and human populations.

3. Exploration of the interactions between (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide and other metabolites or drugs in the body.

4. Optimization of the synthesis and purification methods of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide for industrial and clinical applications.

5. Identification of new targets and pathways for (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide in the nervous and immune systems.

6. Evaluation of the safety and efficacy of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide in preclinical and clinical trials.

In conclusion, (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide is a water-soluble metabolite of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide that has been the subject of scientific research due to its potential applications in medicine and industry. Menthol glucuronide can be synthesized by enzymatic conjugation and used as a biomarker for (1S,2R,5S)-(+)-Menthol beta-D-glucuronide exposure. Menthol glucuronide has various biochemical and physiological effects and can modulate ion channels, receptors, and enzymes in the nervous and immune systems. Menthol glucuronide has advantages and limitations for lab experiments and has several potential future directions for scientific research.

合成方法

Menthol glucuronide can be synthesized by the enzymatic conjugation of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide with UDP-glucuronic acid, using liver microsomes or recombinant UDP-glucuronosyltransferase enzymes. The reaction is usually carried out in vitro, under controlled conditions of pH, temperature, and substrate concentration. The resulting product can be purified by chromatography or crystallization, and its identity and purity can be confirmed by spectroscopic and analytical methods.

科学研究应用

Menthol glucuronide has been used as a biomarker for the assessment of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide exposure in humans and animals. Its presence in urine or blood samples indicates recent ingestion or inhalation of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide-containing products, such as cigarettes, candies, or cosmetics. Menthol glucuronide has also been studied as a potential therapeutic agent for various conditions, such as pain, inflammation, and cancer.

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8-,9+,10-,11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJGMBYGTHRUNF-YJQUKTSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857961 | |

| Record name | (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,5S)-(+)-Menthol beta-D-glucuronide | |

CAS RN |

114127-73-0 | |

| Record name | (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。